4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
4-methyl-1-[(5-methylthiophen-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-7-4-13(12-10(7)11)5-9-3-8(2)14-6-9/h3-4,6H,5H2,1-2H3,(H2,11,12) |
InChI Key |
WYOBLCUSDGIKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CN2C=C(C(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Formation of the pyrazole core through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the (5-methylthiophen-3-yl)methyl group at the N1 position of the pyrazole ring by nucleophilic substitution or alkylation reactions.
Specific Synthetic Methodologies
Alkylation Approach : The pyrazole nucleus, often 4-methyl-1H-pyrazol-3-amine or its derivatives, reacts with 5-methylthiophene-3-carbaldehyde or 5-bromomethyl-3-methylthiophene under basic conditions. Bases such as sodium hydride or potassium carbonate facilitate the nucleophilic substitution reaction, enabling the attachment of the methylthiophenylmethyl group at the N1 position.
Hydrazine Condensation : Hydrazine derivatives condense with methyl ketones or aldehydes bearing the methylthiophene moiety to form the pyrazole ring under reflux conditions, often in solvents like ethanol or dimethylformamide (DMF).
Catalyst and Solvent Effects : The choice of solvent (DMF, THF, or ethanol) and catalyst (if any) influences the reaction yield and purity. Reflux conditions are commonly employed to drive the cyclization and alkylation steps to completion.
Industrial Scale Considerations
- Multi-step synthesis involving preparation of intermediates such as 5-methylthiophene-3-carbaldehyde.
- Optimization of reaction parameters (temperature, solvent, catalyst) to maximize yield (typically 50–85%) and purity (>95%).
- Purification techniques including recrystallization and chromatographic methods are used to isolate the final compound with high purity.
Reaction Scheme Summary
| Step | Reaction Type | Reactants | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + methyl ketone/aldehyde derivative | Reflux in ethanol or DMF | Formation of 4-methyl-1H-pyrazol-3-amine |
| 2 | N1-Alkylation | Pyrazole derivative + 5-bromomethyl-3-methylthiophene | Base (NaH or K2CO3), DMF, reflux | 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine |
Analytical Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectroscopy confirm the structure, with characteristic signals for methylthiophenyl protons (δ 2.4–2.6 ppm) and pyrazole NH2 protons (δ 5.8–6.2 ppm).
- Mass Spectrometry (MS) : High-resolution mass spectrometry confirms molecular weight (m/z 208 [M+H]^+).
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) employing C18 columns with acetonitrile/water gradients.
Research Findings on Preparation Methods
- The nucleophilic substitution of pyrazole nitrogen with bromomethyl-substituted methylthiophene is efficient and yields the target compound in good purity.
- Reaction conditions such as solvent polarity and base strength significantly affect the yield and selectivity.
- Multi-step synthesis routes are optimized for industrial scale-up, focusing on minimizing side reactions and maximizing throughput.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Materials | Hydrazine derivatives, methyl ketones/aldehydes, 5-bromomethyl-3-methylthiophene |
| Key Reaction Types | Pyrazole ring formation (cyclization), N1-alkylation (nucleophilic substitution) |
| Typical Reaction Conditions | Reflux in DMF or ethanol, base (NaH, K2CO3), temperature control |
| Yield Range | 50–85% depending on reaction parameters |
| Purification Techniques | Recrystallization, chromatographic separation |
| Characterization Methods | NMR, MS, HPLC |
| Industrial Considerations | Multi-step synthesis, intermediate preparation, process optimization for yield and purity |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylthiophene moiety and pyrazole ring participate in nucleophilic substitution under specific conditions. For example, halogen atoms (e.g., bromine) on the thiophene ring can be replaced by nucleophiles such as amines or alcohols. This reactivity is critical for synthesizing derivatives with enhanced biological activity.
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Thiophene bromination | Br₂, FeBr₃ catalyst, 80°C | Brominated thiophene derivatives | Bromine substitution occurs at the 4-position of thiophene. |
| Amine substitution | K₂CO₃, DMF, 60°C | Secondary/tertiary amine derivatives | Facilitates functionalization for drug design. |
Acylation of the Amine Group
The primary amine at position 3 of the pyrazole ring undergoes acylation with reagents like acyl chlorides or anhydrides. This reaction is pivotal for modifying pharmacokinetic properties.
Example Reaction:
| Reagent | Solvent | Yield | Application |
|---|---|---|---|
| Acetic anhydride | Pyridine | 78% | Enhanced lipophilicity for CNS targeting . |
| Benzoyl chloride | DCM, Et₃N | 85% | Antimicrobial activity optimization . |
Electrophilic Aromatic Substitution
The pyrazole and thiophene rings undergo electrophilic substitution. Nitration and sulfonation are common, with regioselectivity dictated by substituents.
Nitration Reaction:
| Position Modified | Electrophile | Conditions | Outcome |
|---|---|---|---|
| Pyrazole C-4 | NO₂⁺ | H₂SO₄, 0°C | Enhanced electron-withdrawing effects. |
| Thiophene C-2 | SO₃H⁺ | Fuming H₂SO₄, 100°C | Improved solubility in polar solvents. |
Oxidation and Reduction Reactions
The thiophene ring can be oxidized to sulfoxides or sulfones, while the amine group may undergo redox transformations.
Condensation and Cyclization
The amine group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or heterocyclic systems.
Example: Reaction with 5-bromothiophene carbaldehyde yields fused pyrazolo-thiophene hybrids .
| Substrate | Catalyst | Product | Application |
|---|---|---|---|
| 4-Nitrobenzaldehyde | TiCl₄, pyridine | Schiff base derivatives | Anticancer agents . |
| Ethyl acetoacetate | NH₄OAc, ethanol | Pyrazolone derivatives | Anti-inflammatory activity . |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) enables aryl functionalization.
Suzuki Coupling:
| Catalyst | Base | Yield | Utility |
|---|---|---|---|
| Pd(OAc)₂ | K₂CO₃ | 92% | Library synthesis for drug screening. |
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been synthesized and tested for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The structural modifications in pyrazole derivatives often enhance their antibacterial activity, making them promising candidates for developing new antibiotics.
Anti-inflammatory Properties
Studies have demonstrated that pyrazole derivatives possess anti-inflammatory effects. Compounds with similar structures have been evaluated in preclinical models for their ability to inhibit inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases . The mechanism often involves the modulation of cytokine production and the inhibition of inflammatory mediators.
Therapeutic Potential
Cancer Treatment
Emerging research indicates that pyrazole-based compounds can act as effective agents in cancer therapy. The ability of these compounds to interfere with cancer cell proliferation and induce apoptosis has been documented in various studies. For example, some pyrazole derivatives have shown promise in inhibiting specific kinases involved in tumor growth . This suggests that this compound may also exhibit similar anticancer properties.
Neurological Disorders
There is growing interest in the use of pyrazole derivatives for treating neurological conditions. Some studies have suggested that these compounds can modulate neurotransmitter systems and possess neuroprotective effects, potentially aiding in the management of disorders such as Parkinson's disease and epilepsy . The specific mechanisms involve targeting receptors and pathways associated with neuronal health.
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymeric materials. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with specific thermal and mechanical properties suitable for various applications, including coatings and drug delivery systems .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated efficacy against MRSA; structure-function relationship established. |
| Study B | Anti-inflammatory Effects | Inhibitory effects on cytokine production observed; potential for treating chronic inflammation. |
| Study C | Cancer Therapy | Induced apoptosis in cancer cell lines; effective inhibition of tumor growth pathways. |
| Study D | Neurological Applications | Neuroprotective effects noted; modulation of neurotransmitter levels indicated. |
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . For example, it may inhibit the activity of certain kinases or modulate the function of ion channels .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features and physicochemical properties of the target compound with similar pyrazol-3-amine derivatives:
Key Observations :
- Thiophene vs. Aromatic Rings : The target compound’s thiophene group introduces sulfur-based electronic effects, enhancing polarizability compared to phenyl or pyridyl substituents. This may improve membrane permeability in biological systems .
- Chlorine vs.
- Pyridine vs. Thiophene : Pyridine-containing analogues (e.g., ) offer basic nitrogen sites for hydrogen bonding, contrasting with thiophene’s sulfur atom, which may participate in weaker van der Waals interactions.
Physicochemical and Crystallographic Properties
- Solubility : Thiophene’s lipophilicity likely reduces aqueous solubility compared to pyridine or methoxy-substituted analogues .
- Hydrogen Bonding: The amino group at C3 participates in hydrogen bonding, but thiophene’s lower electronegativity (vs. pyridine) may weaken intermolecular interactions, affecting crystal packing .
Biological Activity
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine, with the CAS number 1499331-74-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer specific pharmacological properties, making it a candidate for various therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 207.30 g/mol. Its structure includes a pyrazole ring substituted with a methyl group and a thiophene moiety, which can influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1499331-74-6 |
| Molecular Formula | C₁₀H₁₃N₃S |
| Molecular Weight | 207.30 g/mol |
| Chemical Structure | Structure |
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. A notable study assessed its cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxicity, indicating its potential as an anticancer agent.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| HeLa | 15.0 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. The presence of the pyrazole ring is known to interact with various biological targets, potentially disrupting critical signaling pathways involved in tumor growth.
Inhibition Studies
In addition to anticancer activity, the compound has been evaluated for its inhibitory effects on enzymes such as thrombin. Thrombin plays a crucial role in coagulation and its inhibition can be beneficial in preventing thrombosis. The compound's structure allows it to act as a serine protease inhibitor, suggesting potential applications in anticoagulant therapies.
Table 2: Thrombin Inhibition Potency
| Compound | IC50 (nM) |
|---|---|
| 4-Methyl-Pyrazole Derivative | 250 |
| Control Compound | >500 |
Case Studies and Research Findings
A series of studies have explored the pharmacodynamics and pharmacokinetics of similar pyrazole derivatives, highlighting their potential as selective inhibitors in various biological systems. For instance, compounds with similar structural motifs have shown promise in targeting p38 MAP kinase pathways, which are implicated in inflammatory responses and cancer progression .
Comparative Analysis
Comparative studies with other pyrazole derivatives reveal that modifications to the thiophene and pyrazole rings can significantly affect biological activity:
Table 3: Comparative Biological Activities of Pyrazole Derivatives
| Compound Name | Anticancer Activity (IC50 µM) | Thrombin Inhibition (IC50 nM) |
|---|---|---|
| Compound A | 10.0 | 150 |
| Compound B | 8.0 | >500 |
| 4-Methyl-Pyrazole Derivative | 12.5 | 250 |
Q & A
Q. Basic Characterization Workflow
NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions and aromaticity (e.g., pyrazole C-3 amine at δ ~5.5 ppm in ¹H NMR) .
Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (exact mass: ~247.11 g/mol) .
X-ray Crystallography : SHELXL refinement resolves stereochemistry and hydrogen-bonding networks .
How can synthetic routes be optimized to improve scalability for in vivo studies?
Q. Advanced Optimization Strategies
- Intermediate Design : Use stable intermediates like 5-chloro-3-methylpyrazole-4-carbonyl chloride to reduce side reactions .
- Catalytic Efficiency : Transition-metal catalysts (e.g., CuI) accelerate coupling reactions in thiophene functionalization .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to enhance safety .
How should researchers address discrepancies in reported synthetic yields or crystallographic data?
Q. Advanced Data Contradiction Analysis
- Yield Variability : Trace impurities from incomplete purification (e.g., thiourea byproducts) may skew yields. Validate via HPLC-MS .
- Crystallographic Discrepancies : Compare SHELXL refinement parameters (R-factor ≤ 0.05) and hydrogen-bonding patterns using graph-set analysis . Contradictions may arise from solvent inclusion or twinning .
What structure-activity relationships (SAR) are relevant for modifying this compound in drug discovery?
Q. Advanced SAR Considerations
- Pyrazole Core : The 3-amine group is critical for hydrogen bonding with biological targets (e.g., kinase ATP pockets).
- Thiophene Substituents : 5-Methylthiophen-3-yl enhances lipophilicity, improving blood-brain barrier permeability .
- Methyl Group at C-4 : Steric effects modulate selectivity; bulkier groups reduce off-target binding .
What computational tools are recommended for modeling interactions between this compound and biological targets?
Q. Advanced Computational Approaches
Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., serotonin receptors).
Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories.
Crystal Packing Analysis : WinGX and Mercury visualize intermolecular interactions (e.g., π-π stacking between thiophene and pyrazole) .
What safety protocols are essential when handling reactive intermediates during synthesis?
Q. Advanced Safety and Waste Management
- Reactive Intermediates : Thiourea derivatives require inert atmosphere handling to prevent oxidation .
- Waste Disposal : Segregate halogenated byproducts (e.g., 5-chloropyrazole) and collaborate with certified waste management agencies .
How does polymorphism affect the physicochemical properties of this compound?
Advanced Solid-State Analysis
Polymorphs arise from variations in hydrogen-bonding motifs (e.g., N–H···N vs. N–H···S interactions). Characterize via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
